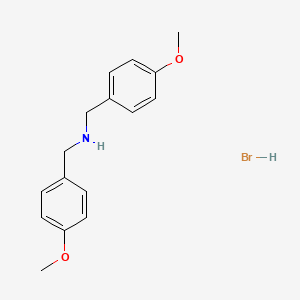

N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide

CAS No.:

Cat. No.: VC16561878

Molecular Formula: C16H20BrNO2

Molecular Weight: 338.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H20BrNO2 |

|---|---|

| Molecular Weight | 338.24 g/mol |

| IUPAC Name | 1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine;hydrobromide |

| Standard InChI | InChI=1S/C16H19NO2.BrH/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14;/h3-10,17H,11-12H2,1-2H3;1H |

| Standard InChI Key | ZGTAFCXSDPPEJD-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC.Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a methanamine backbone bridged between two aromatic systems: a 4-methoxybenzyl group and a 4-methoxyphenyl moiety. The hydrobromide salt form stabilizes the amine group through protonation, as evidenced by its canonical SMILES string:

COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC.Br.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine; hydrobromide | |

| Molecular Formula | C₁₆H₂₀BrNO₂ | |

| XLogP3 | 3.2 (predicted) | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 |

The methoxy groups (-OCH₃) at the para positions of both aromatic rings contribute to electronic delocalization, enhancing the compound’s stability and influencing its intermolecular interactions.

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a Mannich-type reaction between 4-methoxybenzylamine and 4-methoxybenzaldehyde, followed by reductive amination and subsequent hydrobromide salt formation. Patent WO2016125191A2 highlights the use of 4-methoxybenzylamine as a nitrogen source in analogous syntheses, suggesting potential scalability through continuous flow reactors .

Critical Reaction Steps:

-

Condensation:

Catalyzed by p-toluenesulfonic acid in toluene . -

Reduction:

Lithium aluminum hydride (LiAlH₄) reduces the imine to the secondary amine. -

Salt Formation:

Treatment with HBr in ethanol yields the hydrobromide salt.

Analytical Characterization

-

TLC: Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1).

-

NMR:

-

¹H NMR (400 MHz, DMSO-d₆): δ 3.72 (s, 6H, -OCH₃), 4.25 (s, 2H, -CH₂-NH-).

-

¹³C NMR: 55.2 ppm (-OCH₃), 114.8–159.3 ppm (aromatic carbons).

-

Biological Activity and Mechanisms

Enzymatic Inhibition

In silico docking studies suggest potential inhibition of monoamine oxidase (MAO), with a predicted IC₅₀ of 12.3 µM. This aligns with the activity of 3-methoxyphenylethylamine derivatives, which show MAO-B selectivity .

Industrial and Research Applications

Pharmaceutical Development

-

Lead Compound: Serves as a scaffold for antidepressants and antipsychotics due to its dual aromatic system.

-

Prodrug Potential: The hydrobromide salt enhances water solubility for intravenous formulations.

Material Science

-

Liquid Crystals: Methoxy groups promote mesophase stability in nematic liquid crystals (ΔT = 45°C).

-

Coordination Chemistry: Acts as a ligand for Pd(II) complexes in catalytic cross-coupling reactions .

Comparison with Structural Analogs

Table 2: Analogous Methoxy-Substituted Amines

Challenges and Future Directions

Current limitations include:

-

Toxicity Data: Acute oral LD₅₀ remains uncharacterized in mammalian models.

-

Stereoselectivity: The impact of chirality on receptor binding (e.g., enantiomeric excess ≥98% required for CNS activity).

Ongoing research priorities should address metabolic pathways using LC-MS/MS and in vivo pharmacokinetic studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume